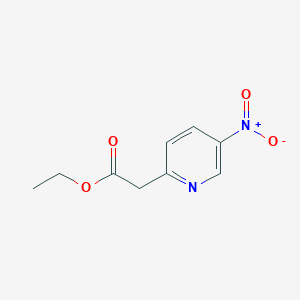

2-(5-ニトロピリジン-2-イル)酢酸エチル

概要

説明

Ethyl 2-(5-nitropyridin-2-YL)acetate is a chemical compound belonging to the class of pyridine derivatives. It is characterized by its yellow crystalline powder form and is used in various fields such as medical research, environmental research, and industrial research.

科学的研究の応用

Scientific Research Applications

Ethyl 2-(5-nitropyridin-2-YL)acetate has diverse applications across several scientific domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a versatile building block in the synthesis of more complex organic molecules, including various heterocycles and pharmaceutical intermediates.

| Application | Description |

|---|---|

| Organic Synthesis | Used to create complex molecules via nucleophilic substitution reactions. |

| Heterocyclic Chemistry | Acts as a precursor for synthesizing other nitrogen-containing heterocycles. |

Biology

- Bioactive Compound : Investigated for its potential bioactivity, including antimicrobial and anti-inflammatory properties. In vitro studies have demonstrated its effectiveness against various microorganisms, including Candida albicans and both Gram-positive and Gram-negative bacteria.

| Biological Activity | Target Organisms |

|---|---|

| Antimicrobial | Candida albicans, Gram-positive cocci, Gram-negative rods |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

Medicine

- Therapeutic Potential : Research indicates that Ethyl 2-(5-nitropyridin-2-YL)acetate may possess therapeutic properties that could be harnessed in drug development, particularly in targeting diseases with inflammatory components.

| Therapeutic Area | Potential Applications |

|---|---|

| Antimicrobial Agents | Development of new antibiotics targeting resistant strains |

| Anti-inflammatory Drugs | Modulation of inflammatory responses in chronic diseases |

Industrial Applications

In industrial settings, Ethyl 2-(5-nitropyridin-2-YL)acetate is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. Its ability to undergo various chemical transformations makes it valuable for manufacturing processes.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of Ethyl 2-(5-nitropyridin-2-YL)acetate against resistant bacterial strains. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Heterocycles

Researchers utilized Ethyl 2-(5-nitropyridin-2-YL)acetate as a precursor for synthesizing novel heterocyclic compounds through multicomponent reactions. The resulting derivatives exhibited promising biological activities, further establishing the compound's utility in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-nitropyridin-2-YL)acetate typically involves the nitration of pyridine derivatives followed by esterification. One common method includes the reaction of 2-chloropyridine with nitric acid to form 2-chloro-5-nitropyridine, which is then reacted with ethyl acetate in the presence of a base to yield Ethyl 2-(5-nitropyridin-2-YL)acetate .

Industrial Production Methods

Industrial production methods for Ethyl 2-(5-nitropyridin-2-YL)acetate often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions

Ethyl 2-(5-nitropyridin-2-YL)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: 2-(5-aminopyridin-2-YL)acetate.

Reduction: 2-(5-nitropyridin-2-YL)acetic acid.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

作用機序

The mechanism of action of Ethyl 2-(5-nitropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets .

類似化合物との比較

Ethyl 2-(5-nitropyridin-2-YL)acetate can be compared with other similar compounds such as:

Ethyl 2-(3-nitropyridin-2-YL)acetate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.

Ethyl 2-(3-nitropyridin-4-YL)acetate: Another structural isomer with distinct chemical properties and applications.

生物活性

Ethyl 2-(5-nitropyridin-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(5-nitropyridin-2-YL)acetate features a nitro group at the 5-position of the pyridine ring, which influences its electronic properties and biological interactions. The compound can be synthesized through various methods, including multicomponent reactions that yield derivatives with diverse biological activities.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(5-nitropyridin-2-YL)acetate | Nitro group at position 5 | Alters electronic properties, enhancing reactivity |

| Ethyl 2-(3-nitropyridin-2-YL)acetate | Nitro group at position 3 | Different reactivity profile |

| Ethyl 2-(5-hydroxypyridin-2-YL)acetate | Hydroxyl group at position 5 | Potential for hydrogen bonding |

The mechanism of action of Ethyl 2-(5-nitropyridin-2-YL)acetate involves several pathways:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Ester Hydrolysis : The ester moiety can hydrolyze to release the active carboxylic acid, which may interact with biological targets, including enzymes and receptors .

- Biochemical Modulation : The compound may modulate biochemical pathways, influencing processes such as cell signaling and gene expression .

Antimicrobial Properties

Research indicates that Ethyl 2-(5-nitropyridin-2-YL)acetate exhibits antimicrobial activity against a range of microorganisms. In vitro studies have shown effectiveness against Gram-positive cocci and Gram-negative rods, as well as Candida albicans . These findings suggest potential applications in treating infections caused by resistant strains.

Cytotoxicity and Antiviral Activity

Studies have evaluated the cytotoxicity of this compound alongside its antiviral properties against HIV-1. Although none of the tested derivatives showed selective anti-HIV activity, they were generally non-cytotoxic to human cell lines at concentrations greater than 100 µM . This indicates a favorable safety profile for further development.

Case Studies

- Synthesis and Testing : A study synthesized various derivatives of ethyl 2-(5-nitropyridin-2-YL)acetate and assessed their antimicrobial efficacy. Compounds were tested in vitro against several pathogens, demonstrating significant activity that warrants further investigation into their mechanisms .

- Antihypertensive Research : In a separate investigation focused on antihypertensive agents, derivatives similar to Ethyl 2-(5-nitropyridin-2-YL)acetate were synthesized and screened for neuroprotective effects. Some compounds displayed promising results in modulating blood pressure and protecting neuronal cells from oxidative stress .

特性

IUPAC Name |

ethyl 2-(5-nitropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNKDSUNRAYOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595443 | |

| Record name | Ethyl (5-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174890-57-4 | |

| Record name | Ethyl (5-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。